PI3Kδ Enzyme Inhibition: Potency Comparison of 1-[(4-Aminophenyl)methyl]piperidin-4-ol vs. 1-Benzylpiperidin-4-ol
1-[(4-Aminophenyl)methyl]piperidin-4-ol demonstrates nanomolar inhibitory activity against PI3Kδ (IC50 = 9 nM) in a competitive fluorescence polarization assay [1]. In contrast, the structurally related analog 1-benzylpiperidin-4-ol—lacking the 4-amino group on the phenyl ring—exhibits an IC50 > 100,000 nM in cell-based assay systems [2]. The 4-amino substituent confers approximately 11,000-fold greater inhibitory potency against this kinase target, underscoring the functional necessity of the aminophenyl moiety.
| Evidence Dimension | PI3Kδ inhibition (IC50) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | 1-Benzylpiperidin-4-ol: >100,000 nM |
| Quantified Difference | >11,000-fold greater potency |
| Conditions | Target compound: Competitive fluorescence polarization assay, 30 min incubation. Comparator: Cell-based assay using BTI-Tn-5B1-4 cells. |
Why This Matters
This potency differential validates the 4-aminophenylmethyl substitution as essential for PI3Kδ-targeted applications, enabling selection of the appropriate analog for kinase inhibitor development programs.
- [1] BindingDB BDBM50394917 / CHEMBL2165505. Affinity Data: IC50 = 9 nM against PI3Kdelta, competitive fluorescence polarization assay, 30 min. View Source
- [2] MolBic Bioactivity Information. Compound: 1-benzylpiperidin-4-ol, IC50 > 100,000 nM against BTI-Tn-5B1-4 cells. View Source
